PP2A Biochemical Inhibition: Okadaol Is ~11.6-Fold Less Potent Than Okadaic Acid at the Isolated Enzyme Level
In a direct head-to-head PP2A inhibition assay using purified enzyme, okadaol (designated OOH) exhibited an IC50 of 4.3 ± 0.8 nM, compared to 0.37 ± 0.04 nM for okadaic acid (OA) under identical experimental conditions [1]. This represents an approximately 11.6-fold reduction in biochemical potency attributable solely to the C1 carboxyl-to-alcohol modification. The nearly one-order-of-magnitude difference is highly reproducible and forms the basis for okadaol's utility as a potency-calibrated tool compound in phosphatase studies.
| Evidence Dimension | PP2A inhibition IC50 (biochemical assay) |
|---|---|
| Target Compound Data | Okadaol IC50 = 4.3 ± 0.8 nM |
| Comparator Or Baseline | Okadaic acid IC50 = 0.37 ± 0.04 nM |
| Quantified Difference | Okadaol is ~11.6-fold less potent than okadaic acid (IC50 ratio = 11.6:1) |
| Conditions | Purified PP2A catalytic subunit; phosphoprotein phosphatase 2A inhibition assay; identical experimental conditions for both compounds |
Why This Matters
For procurement decisions, this defined ~11.6-fold potency offset means okadaol is the correct choice when experimental designs require PP2A inhibition at nanomolar ranges without the sub-nanomolar potency of okadaic acid, which may saturate target engagement and eliminate dose-response resolution.
- [1] Albano C, Ronzitti G, Rossini AM, Callegari F, Rossini GP. The total activity of a mixture of okadaic acid-group compounds can be calculated by those of individual analogues in a phosphoprotein phosphatase 2A assay. Toxicon. 2009 May;53(6):631-7. doi: 10.1016/j.toxicon.2009.01.026. PMID: 19673077. View Source
